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molecular formula C8H7NOS B030321 4-Hydroxy-3-methylphenyl thiocyanate CAS No. 3774-53-6

4-Hydroxy-3-methylphenyl thiocyanate

Cat. No. B030321
M. Wt: 165.21 g/mol
InChI Key: WEAMLHXSIBDPGN-UHFFFAOYSA-N
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Patent
US04755524

Procedure details

Sodium thiocyanate (23.5 g, 0.29 mole) was added to a solution of ortho-cresol (31.4 g, 0.29 mole) in methyl alcohol (225 ml) and cooled by an ice bath. A solution of bromine (46.4 g, 0.29 mole) in methyl alcohol (50 ml) was added dropwise over 45 minutes. The reaction was filtered and poured into water (400 ml). Sodium thiosulfate was added to eliminate the color (yellow). The product was extracted into ethyl ether (2×200 ml). The ethyl ether extracts were washed with water (100 ml), 1N hydrochloric acid (200 ml) and saturated sodium chloride (50 ml), dried over magnesium sulfate, filtered and concentrated. The product was purified by chromatography on silica. The structure was confirmed by NMR and IR spectroscopy.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
46.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[Na+].[C:5]1([CH3:12])[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][CH:6]=1.BrBr>CO>[OH:11][C:10]1[CH:9]=[CH:8][C:7]([S:1][C:2]#[N:3])=[CH:6][C:5]=1[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
23.5 g
Type
reactant
Smiles
[S-]C#N.[Na+]
Name
Quantity
31.4 g
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Name
Quantity
225 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
46.4 g
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled by an ice bath
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
ADDITION
Type
ADDITION
Details
poured into water (400 ml)
ADDITION
Type
ADDITION
Details
Sodium thiosulfate was added
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl ether (2×200 ml)
WASH
Type
WASH
Details
The ethyl ether extracts were washed with water (100 ml), 1N hydrochloric acid (200 ml) and saturated sodium chloride (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography on silica

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C=C1)SC#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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